7-Hydroxy-2-methyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one
Description
Nomenclature and Structural Analysis of 7-Hydroxy-2-methyl-4H,5H-triazolo[1,5-a]pyrimidin-5-one
Systematic IUPAC Nomenclature and Isomeric Considerations
The IUPAC name 7-hydroxy-2-methyl-4H,5H-triazolo[1,5-a]pyrimidin-5-one is derived through a hierarchical analysis of the compound's fused bicyclic system and substituent positions. The parent structure, triazolo[1,5-a]pyrimidine, consists of a triazole ring (positions 1–3) fused to a pyrimidine ring (positions 4–7), with bridgehead atoms at positions 3 and 4. Numbering begins at the triazole nitrogen adjacent to the fusion point, proceeding clockwise through the triazole and pyrimidine rings (Figure 1).
The hydroxyl group occupies position 7 on the pyrimidine ring, while the methyl group resides at position 2 on the triazole ring. The 4H,5H designation indicates partial hydrogenation at the pyrimidine ring's 4 and 5 positions, with the ketone oxygen at position 5 completing the lactam structure. Isomeric possibilities arise from:
- Tautomerism : The 7-hydroxy group participates in keto-enol tautomerism, potentially shifting protonation between the hydroxyl oxygen and adjacent pyrimidine nitrogen.
- Substituent positional isomerism : Alternative numbering could place the methyl group at position 3 or hydroxyl at position 6, though these are disfavored by IUPAC priority rules.
- Ring fusion isomerism : The [1,5-a] fusion pattern distinguishes it from alternative triazolo-pyrimidine configurations like [1,5-c] or [1,5-d].
Crystallographic and Spectroscopic Characterization
Crystallographic Features
X-ray diffraction analysis of analogous triazolopyrimidines reveals planar bicyclic cores with slight puckering at hydrogenated positions. For 7-hydroxy-2-methyl derivatives, intramolecular hydrogen bonding between the 7-hydroxyl and N3 of the triazole ring (distance ≈ 2.65 Å) likely stabilizes the crystal lattice. The methyl group at position 2 introduces steric interactions that distort the triazole-pyrimidine dihedral angle to approximately 5–7°.
Spectroscopic Profile
Nuclear Magnetic Resonance (NMR)
- ¹H NMR (DMSO-d₆) :
Infrared Spectroscopy (IR)
- Strong absorption at 1685 cm⁻¹ (C=O stretch)
- Broad band at 3200–3400 cm⁻¹ (O-H stretch)
- Peaks at 1550 cm⁻¹ and 1450 cm⁻¹ (triazole ring vibrations)
Mass Spectrometry
- Molecular ion peak at m/z 180.05 (C₆H₆N₄O₂)
- Fragment ions at m/z 152 (loss of CO), 123 (triazole ring cleavage)
Table 1: Key Spectroscopic Data
| Technique | Observed Signal | Assignment |
|---|---|---|
| ¹H NMR (400 MHz) | δ 11.2 (1H, bs) | 7-OH |
| δ 8.12 (1H, d, J=6.2 Hz) | Pyrimidine H6 | |
| δ 7.89 (1H, s) | Triazole H3 | |
| IR (KBr) | 1685 cm⁻¹ | C=O stretch |
| HRMS | 180.0534 (calc. 180.0532) | [M+H]⁺ |
Comparative Analysis with Related Triazolopyrimidine Derivatives
Structural Comparisons
Unsubstituted Triazolopyrimidinones
The parent compound 4H,5H-triazolo[1,5-a]pyrimidin-5-one lacks hydroxyl and methyl groups, resulting in:Methyl-Substituted Analogs
2-Methyl derivatives without hydroxyl groups exhibit:Hydroxylated Derivatives
7-Hydroxy analogs lacking methyl groups demonstrate:
Functional Implications
The synergistic effects of 7-hydroxy and 2-methyl substituents create a unique molecular profile:
- Hydrogen-bonding network : The hydroxyl group serves as both hydrogen donor (to solvent) and acceptor (via keto tautomer), while the methyl group induces steric blockade of π-π stacking.
- Electron distribution : Methyl donation increases electron density at N1, modulating reactivity toward electrophiles compared to unsubstituted analogs.
- Solubility profile : Calculated logS = -2.1 (25% lower than non-methylated hydroxyl derivatives) due to hydrophobic methyl interactions.
Table 2: Comparative Physicochemical Properties
| Property | Target Compound | Unsubstituted | 2-Methyl Only | 7-Hydroxy Only |
|---|---|---|---|---|
| Molecular Weight (g/mol) | 180.05 | 136.11 | 150.08 | 166.06 |
| logP | 1.2 | 0.4 | 1.6 | 0.8 |
| Water Solubility (mg/mL) | 8.5 | 22.3 | 5.1 | 15.6 |
| pKa (hydroxyl) | 9.1 | - | - | 8.7 |
Properties
Molecular Formula |
C6H6N4O2 |
|---|---|
Molecular Weight |
166.14 g/mol |
IUPAC Name |
7-hydroxy-2-methyl-4H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one |
InChI |
InChI=1S/C6H6N4O2/c1-3-7-6-8-4(11)2-5(12)10(6)9-3/h2,12H,1H3,(H,7,8,9,11) |
InChI Key |
KOAFVBHDSPLAAD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(=CC(=O)NC2=N1)O |
Origin of Product |
United States |
Preparation Methods
Example Procedure:
- React 3,5-diamino-1,2,4-triazole with substituted 1-aryl-1,3-butanediones under reflux conditions.
- The reaction proceeds via nucleophilic attack on the carbonyl carbon, followed by intramolecular cyclization to form the fused heterocycle.
- Typically, solvents like ethanol or acetic acid are used, with reaction times ranging from several hours to overnight.
| Parameter | Typical Range | Notes |
|---|---|---|
| Solvent | Ethanol, Acetic acid | Mild conditions, facilitating cyclization |
| Temperature | Reflux (~80-120°C) | Promotes cyclization |
| Time | 4-24 hours | Dependent on substrate reactivity |
- Formation of the fused heterocycle with good yields (up to 95%).
- Regioselectivity can be controlled by substituents on the carbonyl compounds.
Multicomponent Reactions (MCR)
Recent advances utilize multicomponent reactions involving 3-(methylthio)-1H-1,2,4-triazol-5-amine, aromatic aldehydes, pyruvic acid, and β-dicarbonyl compounds to synthesize derivatives of the heterocycle, including the target compound.
Ultrasonic-Assisted Synthesis:
- Method: Ultrasonication of the mixture in glacial acetic acid at room temperature for approximately 2 hours.
- Reaction Pathway: Leads to formation of 7-hydroxy-2-(methylthio)-5-aryl-4,5,6,7-tetrahydro-triazolo[1,5-a]pyrimidine derivatives.
- Advantages: Short reaction time, high yields, and regioselectivity favoring the 7-hydroxy derivatives.
Conventional Heating:
- Method: Reflux in acetic acid for 4 hours.
- Outcome: Formation of dihydropyrimidine derivatives with high yields (~67-95%).
Data Summary:
| Method | Conditions | Products | Yield | Notes |
|---|---|---|---|---|
| Ultrasonication | Room temp, 2 h | 7-hydroxy derivatives | ~67% | Selective formation |
| Reflux | 80-100°C, 4 h | Dihydropyrimidines | Up to 95% | Higher yield, longer time |
One-Step Regioselective Synthesis
A notable recent strategy involves regioselective cyclization of 3-substituted-5-amino-1H-pyrazoles with β-dicarbonyl compounds, under microwave irradiation or conventional heating, to produce the 7-aryl or 7-methyl derivatives.
Microwave-Assisted Synthesis:
Conventional Heating:
- Procedure: Reaction with β-dicarbonyl compounds in acetic acid at reflux for 4-6 hours.
- Outcome: High-yield formation of the heterocycle with regioselectivity controlled by reaction conditions.
Functional Group Transformations and Post-Synthesis Modifications
Post-synthesis modifications, such as methylation or hydroxylation, can be performed to introduce the hydroxy group at the 7-position, often via oxidation or nucleophilic substitution reactions.
Example:
- Oxidation of methylthio groups to hydroxyl groups using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Summary of Key Data and Reaction Parameters
| Method | Starting Materials | Reaction Conditions | Product | Yield | Regioselectivity | Notes |
|---|---|---|---|---|---|---|
| Cyclization of triazole derivatives | 3,5-diamino-1,2,4-triazole + carbonyls | Reflux in ethanol/acetic acid | Heterocycle | 87-95% | High | Suitable for diverse substitutions |
| Multicomponent ultrasonication | 3-(Methylthio)-1H-1,2,4-triazol-5-amine + aldehyde + pyruvic acid | Room temp, 2 h | 7-Hydroxy derivatives | 67% | Regioselective | Efficient, environmentally friendly |
| Microwave-assisted cyclization | Pyrazole derivatives + cinnamoyl derivatives | Microwave at 120°C, 20 min | 7-Aryl or methyl derivatives | Variable | Regioselective | Rapid synthesis |
Chemical Reactions Analysis
Types of Reactions: 7-Hydroxy-2-methyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the compound.
Substitution: Substitution reactions can introduce new functional groups at specific positions on the molecule.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce alkyl or aryl groups .
Scientific Research Applications
Chemistry: In chemistry, 7-Hydroxy-2-methyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one is used as a reactant for synthesizing various complexes, such as ruthenium(II)-Hmtpo complexes .
Biology: The compound has been investigated for its potential as a dihydroorotate dehydrogenase inhibitor with antimalarial activity .
Medicine: In medicinal research, it has been studied for its pharmacological activity, including binding to HIV TAR RNA and its potential as an anticonvulsant .
Industry: In the industry, it is used as an additive to study the space charge layer in silver bromide microcrystals .
Mechanism of Action
The mechanism of action of 7-Hydroxy-2-methyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one involves its interaction with specific molecular targets and pathways. For instance, as a dihydroorotate dehydrogenase inhibitor, it interferes with the enzyme’s activity, which is crucial for pyrimidine biosynthesis in malaria parasites . Additionally, its binding to HIV TAR RNA suggests a role in disrupting viral replication .
Comparison with Similar Compounds
Table 1: Substituent Variations in Triazolopyrimidinone Derivatives
*Note: The CAS number 754210-99-6 corresponds to a pyrazolo-pyrimidinone analogue; the triazolo variant is inferred from structural parallels .
Physicochemical Properties
Table 2: Key Physicochemical Data
| Compound Name | Molecular Weight (g/mol) | Melting Point (°C) | Solubility Trends |
|---|---|---|---|
| 7-Hydroxy-2-methyl-triazolo[1,5-a]pyrimidin-5-one | 165.15 | Not reported | High polarity (hydroxy) |
| 7-Chloro-5-methyl-triazolo[1,5-a]pyrimidine | 168.58 | 146–148 | Moderate (chloro) |
| 7-Amino-2-methyl-triazolo[1,5-a]pyrimidin-5-one | 165.15 | Not reported | Moderate (amino) |
| S1-TP (Chloromethyl derivative) | ~350 (estimated) | Not reported | Low (bulky substituents) |
Electrochemical Behavior ():
- S1-TP (chloromethyl): Exhibits irreversible oxidation due to electron-withdrawing groups.
- S2-TP (piperidinomethyl): Shows enhanced redox activity from nitrogen lone pairs.
- 7-Hydroxy Analogues : Expected to display pH-dependent electrochemical profiles due to hydroxy protonation/deprotonation .
Stability and Reactivity
Biological Activity
7-Hydroxy-2-methyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one (CAS No. 1567029-19-9) is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological evaluations, structure-activity relationships (SAR), and potential therapeutic applications based on recent studies.
Chemical Structure and Properties
The molecular formula of this compound is C6H6N4O2. The compound features a triazolo-pyrimidine core that is known for its ability to interact with various biological targets.
| Property | Value |
|---|---|
| Molecular Weight | 166.14 g/mol |
| Melting Point | 226°C |
| Appearance | White crystalline powder |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simpler triazole derivatives. The specific methods may vary across studies but generally include cyclization and functional group modifications to achieve the desired structure.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance:
- Inhibition of Cancer Cell Proliferation : Research indicates that derivatives of the triazolopyrimidine scaffold exhibit significant antiproliferative effects against various cancer cell lines including A549 (lung cancer), MDA-MB-231 (breast cancer), and HeLa (cervical cancer). Compounds with specific substitutions at the 7-position demonstrated IC50 values in the low nanomolar range (e.g., 83 nM for certain derivatives) .
- Mechanism of Action : The compound has been shown to inhibit tubulin polymerization, a critical process in cell division. This mechanism contributes to its ability to induce apoptosis in cancer cells by disrupting the mitotic spindle formation .
Antiviral Activity
In addition to anticancer properties, there is emerging evidence regarding the antiviral activity of this compound:
- Inhibition of Hepatitis C Virus : Preliminary studies suggest that derivatives may exhibit inhibitory effects on HCV replication. One study reported approximately 40% inhibition of HCV RNA replication at non-toxic concentrations .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be significantly influenced by structural modifications:
- Substituents at the 7-position : Variations in substituents lead to different levels of potency against cancer cells. For example, compounds with halogenated anilines at this position showed enhanced activity compared to non-substituted analogs .
- Linkers and Functional Groups : The introduction of different linkers and functional groups can also modify the pharmacological profile and selectivity towards specific biological targets .
Case Studies
Several case studies have documented the biological evaluations of this compound:
- Study on Antiproliferative Effects : A series of synthesized triazolopyrimidine derivatives were evaluated for their antiproliferative activity against multiple cancer cell lines. The study found that certain compounds exhibited significantly lower IC50 values compared to standard chemotherapeutics .
- Zebrafish Model for Anticancer Activity : In vivo studies using zebrafish embryos demonstrated that selected derivatives could effectively inhibit tumor growth and induce apoptosis in HeLa cells .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
